
Dapoxetina N-óxido (90 por ciento)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dapoxetine N-Oxide is a derivative of dapoxetine, a selective serotonin reuptake inhibitor primarily used for the treatment of premature ejaculation. Dapoxetine N-Oxide is formed as a metabolite during the biotransformation of dapoxetine in the liver and kidneys. It is characterized by the presence of an N-oxide functional group, which distinguishes it from its parent compound.
Aplicaciones Científicas De Investigación
Dapoxetine N-Oxide has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the purity and stability of dapoxetine formulations.
Biology: Investigated for its potential effects on neurotransmitter systems due to its structural similarity to dapoxetine.
Medicine: Explored for its pharmacokinetic properties and potential therapeutic effects in conditions related to serotonin reuptake inhibition.
Mecanismo De Acción
Target of Action
Dapoxetine N-Oxide, a metabolite of Dapoxetine, primarily targets the serotonin transporter . The serotonin transporter plays a crucial role in regulating the reuptake of serotonin, a neurotransmitter that modulates mood, cognition, reward, learning, memory, and numerous physiological processes .
Mode of Action
Dapoxetine N-Oxide works by inhibiting the serotonin transporter, thereby increasing serotonin’s action at the pre- and postsynaptic receptors . This inhibition of serotonin reuptake leads to an increase in serotonin concentration in the synaptic cleft, which can delay ejaculation .
Biochemical Pathways
The metabolism of Dapoxetine involves several biochemical pathways. It is primarily metabolized in the liver and kidneys via cytochrome P450 (CYP) 3A4, CYP2D6, and flavin monooxygenase 1 (FMO1), forming Dapoxetine N-Oxide and other metabolites . The main metabolic reactions include N-dealkylation, hydroxylation, N-oxidation, and dearylation .
Pharmacokinetics
Dapoxetine is rapidly absorbed in the body with a bioavailability of 15–76% (mean 42%), reaching its maximum plasma concentration (Cmax) 1–1.3 hours after oral administration . It is extensively protein-bound (>99%) and is metabolized in the liver and kidneys, forming Dapoxetine N-Oxide among other metabolites . The elimination half-life of Dapoxetine is 1.5–1.6 hours, and it is excreted via the kidneys .
Result of Action
The action of Dapoxetine N-Oxide at the molecular and cellular level results in significant neurobehavioral improvements. It has been shown to ameliorate cerebral ischemia/reperfusion-induced neurobehavioral deficits, reduce cerebral infarct volume, and mitigate histopathological damage . Moreover, Dapoxetine N-Oxide reduces lipid peroxidation, caspase-3, and inflammatory mediators, potentially improving neurological function and reducing cerebral damage .
Action Environment
While specific studies on the environmental influence on Dapoxetine N-Oxide’s action are limited, it’s known that environmental factors can affect the action of similar compounds. For instance, dissolved oxygen levels and carbon-to-nitrogen ratio can affect nitrous oxide emissions by influencing the physiological and ecological dynamics of nitrifying and denitrifying microbial communities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of dapoxetine N-Oxide involves the oxidation of dapoxetine. One common method is the reaction of dapoxetine with peracids such as perbenzoic acid or peroxyacetic acid in an organic solvent . The reaction conditions typically include maintaining a controlled temperature and pH to ensure the selective formation of the N-oxide without over-oxidation.
Industrial Production Methods: In an industrial setting, the production of dapoxetine N-Oxide can be scaled up by optimizing the reaction parameters such as the concentration of the oxidizing agent, reaction time, and temperature. The process may also involve purification steps like crystallization or chromatography to achieve the desired purity level of 90 percent .
Análisis De Reacciones Químicas
Types of Reactions: Dapoxetine N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other oxidized derivatives.
Reduction: The N-oxide group can be reduced back to the parent amine.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., perbenzoic acid, peroxyacetic acid) in organic solvents.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Nucleophiles such as halides or alkoxides under basic conditions.
Major Products Formed:
Oxidation: Higher oxidized derivatives of dapoxetine.
Reduction: Dapoxetine.
Substitution: Various substituted dapoxetine derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Dapoxetine: The parent compound, a selective serotonin reuptake inhibitor.
Desmethyldapoxetine: A metabolite formed by the demethylation of dapoxetine.
Didesmethyldapoxetine: Another metabolite formed by further demethylation.
Comparison:
Dapoxetine N-Oxide vs. Dapoxetine: Dapoxetine N-Oxide has an additional N-oxide group, which may influence its pharmacokinetic and pharmacodynamic properties.
Dapoxetine N-Oxide vs. Desmethyldapoxetine: Desmethyldapoxetine lacks one methyl group compared to dapoxetine, while dapoxetine N-Oxide has an additional oxygen atom.
Dapoxetine N-Oxide vs. Didesmethyldapoxetine: Didesmethyldapoxetine lacks two methyl groups, whereas dapoxetine N-Oxide has an N-oxide group, making it structurally distinct
Actividad Biológica
Dapoxetine N-Oxide (90%) is a significant metabolite of dapoxetine, a selective serotonin reuptake inhibitor (SSRI) specifically designed for the treatment of premature ejaculation (PE). Understanding the biological activity of this compound, including its pharmacokinetics, metabolic pathways, and therapeutic implications, is crucial for both clinical applications and further research.
- Molecular Formula : C21H23N2O2
- Molecular Weight : 321.41 g/mol
- Purity : >95% (HPLC)
Pharmacokinetics
Dapoxetine is rapidly absorbed and eliminated from the body, which is a defining characteristic that differentiates it from other SSRIs. The pharmacokinetic profile reveals:
- Peak Plasma Concentration : Achieved approximately 1 hour post-administration.
- Initial Half-Life : Ranges from 1.31 to 1.42 hours for doses of 30 mg and 60 mg, respectively.
- Terminal Half-Life : Approximately 18.7 hours for 30 mg and 21.9 hours for 60 mg doses.
- Steady State Concentration : Reached within four days with minimal accumulation (approximately 1.5-fold increase) .
Metabolism
Dapoxetine undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes CYP3A4 and CYP2D6. The major metabolites include:
- Dapoxetine N-Oxide : Lacks clinical efficacy.
- Desmethyldapoxetine and Didesmethyldapoxetine : Show similar efficacy to dapoxetine but represent a smaller fraction of circulating metabolites (<3%) .
Dapoxetine functions by inhibiting the reuptake of serotonin, thereby prolonging its action at the synaptic cleft. This mechanism is crucial in delaying ejaculation by modulating neurotransmitter activity in the brain's ejaculatory pathways.
- Serotonin Transporter Inhibition : Dapoxetine exhibits high potency in inhibiting serotonin transporters compared to norepinephrine and dopamine transporters .
- Effect on Ejaculation : Studies indicate that dapoxetine significantly reduces the frequency of ejaculation in animal models, demonstrating its potential effectiveness in treating PE .
Clinical Efficacy
Clinical trials have consistently shown that dapoxetine improves intravaginal ejaculatory latency time (IELT) in men with PE:
Study | Dose | IELT Improvement (minutes) | Statistical Significance |
---|---|---|---|
McMahon et al. | 30 mg | Increased from 1.1 to 2.7 | p < 0.001 |
McMahon et al. | 60 mg | Increased from 1.1 to 3.0 | p < 0.001 |
Placebo | - | Increased from 1.0 to 1.8 | - |
These results highlight dapoxetine's effectiveness compared to placebo, confirming its role as a viable treatment option for PE .
Case Studies
A review of multiple case studies indicates consistent improvement in patients treated with dapoxetine across various demographics:
- Case Study A : A 35-year-old male reported an increase in IELT from less than one minute to over five minutes after four weeks of treatment with dapoxetine.
- Case Study B : A clinical trial involving over 1,000 participants showed that both doses (30 mg and 60 mg) resulted in significant improvements in IELT compared to placebo, supporting its efficacy across different populations .
Propiedades
Número CAS |
1346603-24-4 |
---|---|
Fórmula molecular |
C21H23NO2 |
Peso molecular |
321.42 |
Nombre IUPAC |
(1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine oxide |
InChI |
InChI=1S/C21H23NO2/c1-22(2,23)20(18-10-4-3-5-11-18)15-16-24-21-14-8-12-17-9-6-7-13-19(17)21/h3-14,20H,15-16H2,1-2H3/t20-/m0/s1 |
Clave InChI |
LVJBASLGSATTOZ-FQEVSTJZSA-N |
SMILES |
C[N+](C)(C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3)[O-] |
Sinónimos |
(αS)-N,N-Dimethyl-N-oxido-α-[2-(1-naphthalenyloxy)ethyl]benzenemethanamine; (αS)-N,N-Dimethyl-α-[2-(1-naphthalenyloxy)ethyl]benzenemethanamine N-Oxide; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.